molecular formula C14H20N2O6 B558220 Boc-Pro-OSu CAS No. 3392-10-7

Boc-Pro-OSu

Cat. No.: B558220
CAS No.: 3392-10-7
M. Wt: 312.32 g/mol
InChI Key: DICWIJISMKZDDY-UHFFFAOYSA-N
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Description

Boc-Pro-OSu, also known as Boc-Pro-OSu, is a useful research compound. Its molecular formula is C14H20N2O6 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Pro-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Pro-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICWIJISMKZDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955510
Record name 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate
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URL https://comptox.epa.gov/dashboard/DTXSID90955510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3392-10-7
Record name tert-Butyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-Pro-OSu

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-Pro-OSu in Peptide Synthesis

tert-Butoxycarbonyl-L-proline N-hydroxysuccinimide ester, commonly abbreviated as Boc-Pro-OSu, is a cornerstone reagent in the field of peptide chemistry and drug development.[1][2] Its utility stems from its bifunctional nature: the tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection for the proline nitrogen, while the N-hydroxysuccinimide (OSu) ester serves as a highly efficient activating group for the carboxyl function.[3][4] This pre-activated, protected amino acid derivative allows for the direct and clean incorporation of proline residues into growing peptide chains under mild conditions, minimizing the risk of side reactions and racemization that can plague other coupling methods.[3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-Pro-OSu, grounded in established chemical principles and field-proven methodologies.

Part 1: The Synthesis of Boc-Pro-OSu—A Mechanistic Approach

The synthesis of Boc-Pro-OSu is a classic example of carboxylic acid activation. The core of the process is the formation of an active ester by reacting N-Boc-L-proline (Boc-Pro-OH) with N-hydroxysuccinimide (NHS).[5] This transformation is not spontaneous and requires a coupling agent to facilitate the dehydration reaction. The most common and cost-effective reagent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC).[6][7]

The Role of DCC: A Stepwise Activation Mechanism

The DCC-mediated coupling proceeds through a well-defined mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid: DCC reacts with the carboxyl group of Boc-Pro-OH to form a highly reactive O-acylisourea intermediate.[3][7][8] This intermediate is primed for nucleophilic attack.

  • Nucleophilic Attack by NHS: The hydroxyl group of N-hydroxysuccinimide attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Formation of Products: This attack results in the formation of the desired Boc-Pro-OSu active ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in the common reaction solvents.[3]

Synthesis_Mechanism BocProOH Boc-Pro-OH Intermediate O-Acylisourea Intermediate BocProOH->Intermediate + DCC DCC DCC NHS NHS BocProOSu Boc-Pro-OSu Intermediate->BocProOSu + NHS DCU DCU (Byproduct) Intermediate->DCU

Caption: DCC-mediated synthesis of Boc-Pro-OSu.

Field-Proven Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, where careful control of parameters ensures high yield and purity.

Materials:

  • N-Boc-L-proline (Boc-Pro-OH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-proline (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice bath. This is critical to moderate the exothermic reaction and suppress potential side reactions like racemization.[3]

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1-1.5 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cold Boc-Pro-OH/NHS solution over 15-20 minutes. A white precipitate (DCU) will begin to form almost immediately.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting Boc-Pro-OH spot has been consumed.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DCC is highly sensitive to moisture and will readily hydrolyze, quenching the reaction.[7] The active ester product is also susceptible to hydrolysis.

  • Molar Ratios: A slight excess of NHS and DCC is used to drive the reaction to completion, ensuring all the valuable Boc-Pro-OH is converted.[3]

  • Temperature Control: Starting the reaction at 0°C minimizes the formation of an undesirable N-acylurea byproduct and preserves the stereochemical integrity of the proline.[3]

Part 2: Purification Strategies—From Crude to Analytical Grade

The primary challenge in purifying Boc-Pro-OSu is the efficient removal of the insoluble dicyclohexylurea (DCU) byproduct.[3][7] Two main strategies are employed, depending on the required final purity.

Purification_Workflow Start Crude Reaction Mixture (Boc-Pro-OSu, DCU, excess reagents) Filter 1. Filtration Start->Filter Filtrate Filtrate (Soluble components) Filter->Filtrate DCU_Cake Filter Cake (Insoluble DCU) Filter->DCU_Cake Concentrate 2. Concentration (Rotary Evaporation) Filtrate->Concentrate Crude_Solid Crude Solid Product Concentrate->Crude_Solid Recrystallize 3a. Recrystallization Crude_Solid->Recrystallize Chromatography 3b. Silica Gel Chromatography Crude_Solid->Chromatography High_Purity High Purity Product (>95%) Recrystallize->High_Purity Analytical_Grade Analytical Grade Product (>99%) Chromatography->Analytical_Grade

Caption: General purification workflow for Boc-Pro-OSu.

Method 1: Filtration and Recrystallization

This is the most common and scalable method, suitable for producing material with >95% purity.

Protocol:

  • Filter the crude reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

  • Wash the filter cake with a small amount of fresh cold DCM to recover any occluded product.

  • Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to obtain a white solid or oil.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether or ethyl acetate/hexane.[3] The product should crystallize upon cooling, leaving more soluble impurities in the mother liquor.

  • Collect the crystals by filtration and dry under vacuum.

Method 2: Silica Gel Chromatography

For applications requiring analytical-grade material (>99% purity), column chromatography is the method of choice.[3][9]

Protocol:

  • After initial filtration of DCU and concentration, dissolve the crude product in a minimal amount of the chromatography eluent.

  • Load the solution onto a silica gel column pre-equilibrated with the mobile phase.

  • Elute the column with a solvent system such as hexane:ethyl acetate (e.g., a 4:1 v/v ratio).[3]

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Summary: Purification Methods
MethodPrincipleTarget PurityAdvantagesDisadvantages
Recrystallization Differential Solubility>95%Scalable, cost-effective, rapidLess effective for closely related impurities
Chromatography Differential Adsorption (Polarity)>99%Highest purity achievable, excellent separationMore time-consuming, requires more solvent, less scalable

Part 3: Quality Control and Stability

Rigorous characterization is essential to validate the identity, purity, and stereochemical integrity of the synthesized Boc-Pro-OSu.

Analytical Characterization
TechniquePurposeExpected Result
¹H NMR Structural ConfirmationConfirms presence of key protons, e.g., a 9H singlet around δ 1.4 ppm for the Boc group.[3][10]
¹³C NMR Structural ConfirmationConfirms key carbons, e.g., the succinimide carbonyls around δ 170 ppm.[3][10]
RP-HPLC Purity AssessmentGold standard for determining chemical purity, typically >98%.[3]
Mass Spectrometry Identity ConfirmationVerifies the correct molecular weight (C₁₄H₂₀N₂O₆, MW: 312.32 g/mol ).[3][11]
Optical Rotation Stereochemical IntegrityConfirms the L-configuration. Expected value: [α]20/D −56.0±1.0°, c = 2% in dioxane.[11]
Storage and Handling

The N-hydroxysuccinimide ester is susceptible to hydrolysis.[3] Therefore, proper storage is paramount to maintain its reactivity and shelf-life.

  • Storage Conditions: Store the final product at –20°C in a tightly sealed container under a dry, inert atmosphere.[3][11]

  • Handling: Use in a dry environment (e.g., glove box or with anhydrous techniques) and bring the container to room temperature before opening to prevent condensation of atmospheric moisture.

Conclusion

The synthesis and purification of Boc-Pro-OSu is a robust and well-established process that is fundamental to modern peptide science. By understanding the underlying reaction mechanism and the rationale behind each step of the protocol—from the controlled addition of DCC to the selection of an appropriate purification strategy—researchers can reliably produce high-purity material. The self-validating nature of these protocols, combined with rigorous analytical quality control, ensures that the resulting Boc-Pro-OSu is a reliable and effective reagent for the precise construction of complex peptides and bioconjugates.

References

  • FAQ. What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? [Link]

  • Proprep. Discuss the role and applications of DCC (dicyclohexylcarbodiimide) in organic chemistry synthesis, particularly in peptide coupling reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of DCC in Modern Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Boc-Pro-OSu in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-(tert-Butoxycarbonyl)-L-proline N-hydroxysuccinimide ester (Boc-Pro-OSu) is a pivotal reagent in modern peptide synthesis and drug development. Its efficacy in coupling reactions is profoundly influenced by its solubility in the chosen reaction solvent. This guide provides an in-depth analysis of the solubility characteristics of Boc-Pro-OSu, offering a blend of theoretical principles, practical solubility data, and robust experimental protocols. By understanding the interplay between the molecular structure of Boc-Pro-OSu and the physicochemical properties of various organic solvents, researchers can optimize reaction conditions, enhance coupling efficiency, and ensure the reproducibility of their synthetic workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the realm of solid-phase and solution-phase peptide synthesis, the complete dissolution of reagents is a prerequisite for homogenous reaction kinetics and optimal outcomes.[1] Incomplete solubility of an activated amino acid, such as Boc-Pro-OSu, can lead to diminished reaction rates, incomplete coupling, and the formation of deletion sequences or other impurities, complicating purification and reducing overall yield. Boc-Pro-OSu, an activated ester, is designed for efficient amide bond formation.[1] Its unique structure, combining a bulky hydrophobic protecting group with a polar active ester, results in a nuanced solubility profile that is critical for scientists to master. This guide serves as a definitive resource for understanding and applying the solubility principles of Boc-Pro-OSu in a laboratory setting.

The Molecular Architecture of Boc-Pro-OSu and its Influence on Solubility

The solubility of a compound is dictated by the energetic balance of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic, and a deeper understanding can be gained by examining the distinct structural motifs of Boc-Pro-OSu:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group is highly lipophilic. It effectively shields the polar N-H group of the proline backbone, reducing its ability to act as a hydrogen bond donor. The tert-butyl moiety contributes significantly to the compound's solubility in nonpolar and moderately polar aprotic solvents.

  • The Proline Ring: The rigid, cyclic structure of the proline residue limits conformational flexibility. This inherent rigidity can influence crystal lattice energy and, consequently, the energy required to solvate the molecule.

  • The N-hydroxysuccinimide (OSu) Ester: This is a highly polar and reactive functional group. The carbonyl groups and the nitrogen atom can act as hydrogen bond acceptors, enhancing solubility in polar solvents. However, the OSu ester is susceptible to hydrolysis, particularly in protic solvents, which is a critical consideration for solution stability.

The interplay of these features—a large hydrophobic head (Boc group) and a polar, reactive tail (OSu ester)—makes Boc-Pro-OSu well-suited for a range of common organic solvents used in peptide synthesis.

Quantitative and Qualitative Solubility of Boc-Pro-OSu

While precise, universally cited quantitative solubility data for Boc-Pro-OSu is not extensively published, a combination of qualitative descriptions from technical data sheets and quantitative data from structurally analogous compounds allows for the compilation of a reliable, practical guide. The following table summarizes the solubility of Boc-Pro-OSu in a variety of common organic solvents.

Data Presentation: Solubility of Boc-Pro-OSu in Common Organic Solvents

Solvent CategorySolventFormulaDielectric Constant (20°C)Qualitative SolubilityIllustrative Quantitative Solubility (g/L at 25°C)Remarks and Field Insights
Polar Aprotic Dichloromethane (DCM)CH₂Cl₂9.1Highly Soluble[1]> 200Excellent choice for reactions. Its volatility simplifies product isolation. Anhydrous conditions are crucial to prevent hydrolysis.[1]
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Soluble[1][2]~150-200A standard solvent for peptide synthesis due to its high polarity and ability to solvate growing peptide chains.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Soluble[1]~150-200Similar to DMF, an excellent solvent for dissolving polar compounds. Its high boiling point can complicate removal.
Tetrahydrofuran (THF)C₄H₈O7.6Soluble[1]> 100A good, less polar alternative to DCM. Must be used anhydrous as it can contain peroxides and water.
Acetonitrile (ACN)CH₃CN37.5Soluble~100Its high polarity supports dissolution, but it is less commonly used as the primary solvent for coupling reactions.
Ethyl Acetate (EtOAc)C₄H₈O₂6.0Soluble[1]> 100A moderately polar solvent suitable for both reaction and subsequent purification steps like extraction.
Polar Protic Ethanol (EtOH)C₂H₅OH24.6Soluble[2]~50-100Good solubility, but the protic nature of the solvent can lead to slow hydrolysis or aminolysis of the OSu ester, reducing coupling efficiency. Use with caution.
Methanol (MeOH)CH₃OH32.7Soluble[2]~50-100Similar to ethanol, provides good solubility but poses a risk of solvolysis. Generally not recommended as a primary reaction solvent.
Isopropanol (IPA)C₃H₈O19.9Moderately Soluble~20-50Lower polarity and increased steric hindrance compared to ethanol and methanol result in lower solubility.
Nonpolar DioxaneC₄H₈O₂2.2Soluble> 50Despite its low dielectric constant, its ability to act as a hydrogen bond acceptor aids solubility. Often used in mixed solvent systems.[3]
TolueneC₇H₈2.4Sparingly Soluble< 10The bulky, nonpolar nature of Boc-Pro-OSu allows for some solubility, but it is generally not a preferred solvent.
Hexane / HeptaneC₆H₁₄ / C₇H₁₆~2.0Insoluble< 1Used as anti-solvents for precipitation and crystallization of the product.

Disclaimer: The illustrative quantitative solubility values are estimates derived from qualitative data and the known solubility of structurally similar compounds, such as Fmoc-OSu in DMF and DMSO (~20-25 mg/mL or ~20-25 g/L).[4][5] These values should be used as a practical guideline, with the understanding that empirical determination is recommended for precise applications.

Experimental Protocol: Quantitative Determination of Boc-Pro-OSu Solubility

To ensure the trustworthiness and reproducibility of experimental results, a self-validating protocol for determining the solubility of Boc-Pro-OSu is essential. The following is a detailed, field-proven methodology based on the isothermal shake-flask method.

Experimental Objective:

To determine the saturation solubility of Boc-Pro-OSu in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment:
  • Boc-Pro-OSu (≥98% purity)

  • Anhydrous organic solvent of choice (e.g., Dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Step-by-Step Methodology:
  • Preparation of Calibration Standards: a. Accurately weigh a known amount of Boc-Pro-OSu and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform a series of serial dilutions to create a set of at least five calibration standards of known concentrations. c. Analyze these standards by HPLC (e.g., monitoring at 214 nm) to generate a calibration curve of peak area versus concentration. Ensure the R² value is > 0.995 for a linear relationship.

  • Sample Preparation and Equilibration: a. Add an excess amount of Boc-Pro-OSu to a series of vials (perform in triplicate for statistical validity). "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. b. Add a precise volume of the solvent to each vial (e.g., 2.0 mL). c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a temperature-controlled orbital shaker set to 25°C and agitate at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing and Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes in a temperature-controlled environment. Alternatively, centrifuge the samples to pellet the excess solid. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility. d. Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

  • Calculation of Solubility: a. Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of Boc-Pro-OSu in the diluted sample. b. Account for the dilution factor to calculate the concentration in the original, undiluted (saturated) solution. c. The resulting concentration is the saturation solubility of Boc-Pro-OSu in that solvent at 25°C, typically expressed in g/L or mg/mL.

Visualization of Key Concepts

To further clarify the workflow and the chemical principles involved, the following diagrams are provided.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_cal Create Calibration Standards (Serial Dilution) prep_stock->prep_cal hplc_cal Analyze Standards (HPLC) prep_cal->hplc_cal prep_excess Prepare Samples (Excess Solute) equilibrate Agitate at Constant Temp (e.g., 24h @ 25°C) prep_excess->equilibrate settle Settle / Centrifuge equilibrate->settle filter Filter Supernatant (0.2 µm Syringe Filter) settle->filter dilute Dilute Sample filter->dilute hplc_sample Analyze Sample (HPLC) dilute->hplc_sample gen_curve Generate Calibration Curve hplc_cal->gen_curve calc_conc Calculate Concentration hplc_sample->calc_conc gen_curve->calc_conc final_sol Determine Final Solubility calc_conc->final_sol

Caption: Workflow for the experimental determination of Boc-Pro-OSu solubility.

Diagram 2: Solute-Solvent Interaction Logic

G cluster_solvents Solvent Properties cluster_outcomes Solubility Outcome boc_pro_osu Boc-Pro-OSu Boc Group (Lipophilic) Proline Ring (Rigid) OSu Ester (Polar) polar_aprotic Polar Aprotic e.g., DCM, DMF Strong Dipole-Dipole No H-Bond Donation boc_pro_osu:boc->polar_aprotic Favorable van der Waals boc_pro_osu:osu->polar_aprotic:dipole Favorable Dipole-Dipole polar_protic Polar Protic e.g., EtOH, MeOH Strong Dipole-Dipole H-Bond Donation boc_pro_osu:osu->polar_protic:dipole2 Favorable Dipole-Dipole boc_pro_osu:osu->polar_protic:h_bond2 H-Bonding (Acceptor) nonpolar Nonpolar e.g., Hexane Dispersion Forces Only boc_pro_osu:boc->nonpolar:dispersion Favorable van der Waals boc_pro_osu:osu->nonpolar Unfavorable (Polar Mismatch) high_sol High Solubility polar_aprotic->high_sol Strong Solute-Solvent Interaction mod_sol Moderate Solubility (Risk of Hydrolysis) polar_protic->mod_sol Competing Hydrolysis Reaction low_sol Low / Insoluble nonpolar->low_sol Weak Solute-Solvent Interaction

Caption: Factors influencing the solubility of Boc-Pro-OSu in different solvent classes.

Conclusion and Best Practices

The solubility of Boc-Pro-OSu is a multifaceted property governed by the unique chemical characteristics of its constituent parts. For practical applications in peptide synthesis, polar aprotic solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) represent the gold standard, offering excellent solubility and minimizing the risk of premature hydrolysis of the active ester.[1] While polar protic solvents can dissolve Boc-Pro-OSu, they should be used with caution and for short durations due to the potential for solvolysis. Nonpolar solvents are generally unsuitable for reaction but are invaluable for product precipitation.

As a Senior Application Scientist, the ultimate recommendation is to always use anhydrous solvents and to perform a small-scale solubility test before committing a large quantity of material to a reaction. By leveraging the principles and data within this guide, researchers can make informed decisions, mitigate risks, and pave the way for successful synthetic outcomes.

References

  • Ruifu Chemical. China Boc-Pro-OSu CAS 3392-10-7 Boc-L-Proline N-Hydroxysuccinimide Ester Purity >99.0% (HPLC) manufacturers and suppliers. [Link]

Sources

Understanding the role of the OSu group in Boc-Pro-OSu

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Understanding the Role of the OSu Group in Boc-Pro-OSu Audience: Researchers, scientists, and drug development professionals.

Abstract

Boc-Pro-OSu (tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester) is a cornerstone reagent in modern biochemical synthesis, enabling the precise incorporation of proline residues into peptides and facilitating the conjugation of molecules to primary amines. While the Boc (tert-butoxycarbonyl) group provides essential, acid-labile protection of the proline's nitrogen, the efficacy of the entire molecule as a coupling agent hinges on the N-hydroxysuccinimide ester, commonly abbreviated as OSu. This guide provides a detailed examination of the OSu group's function, exploring the fundamental chemical principles that establish it as a superior activating group. We will dissect its mechanism of action in nucleophilic acyl substitution, discuss the practicalities of its use in experimental protocols, and contextualize its significance in peptide synthesis and the development of complex bioconjugates for therapeutic and diagnostic applications.

The Chemical Imperative for Carboxyl Group Activation

In the landscape of bioconjugation and peptide synthesis, the formation of a stable amide bond between a carboxylic acid and a primary amine is the most fundamental reaction. However, a direct reaction between a carboxylic acid (R-COOH) and an amine (R'-NH₂) is chemically unfavorable for bond formation. Instead, it results in a simple acid-base reaction, forming a stable ammonium-carboxylate salt.

To overcome this thermodynamic barrier, the carboxyl group's hydroxyl (-OH) must be converted into a better leaving group. This process is known as carboxyl activation . The OSu group in Boc-Pro-OSu is a pre-activated entity, transforming the proline's carboxyl group into a highly efficient acylating agent ready for reaction.

The OSu Group: A Masterclass in Leaving Group Potential

The OSu group is an N-hydroxysuccinimide (NHS) moiety ester-linked to the carboxyl group of Boc-proline.[1][2][3] Its effectiveness stems from its ability to function as an excellent leaving group during nucleophilic attack.

Mechanism of Amide Bond Formation

The core reaction is a nucleophilic acyl substitution .[4] The process unfolds in a predictable and efficient manner:

  • Nucleophilic Attack: The non-protonated primary amine of a target molecule (e.g., the N-terminus of a peptide or a lysine side chain) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the OSu ester in Boc-Pro-OSu.[5]

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion is expelled. This step is highly favorable because the departing NHS is a weak base, meaning its conjugate acid has a low pKa. The negative charge on the oxygen is stabilized by the strong electron-withdrawing effects of the adjacent succinimide ring.[6][7][8]

  • Product Formation: The result is the formation of a stable amide bond between the proline and the target amine, with N-hydroxysuccinimide released as a water-soluble byproduct that is generally easy to remove during purification.[9][10]

Figure 1: Nucleophilic Acyl Substitution Mechanism
Synthesis and Inherent Stability Considerations

Boc-Pro-OSu is typically synthesized by reacting N-Boc-L-proline with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][4]

Synthesis_Workflow BocProOH Boc-Pro-OH Reaction Reaction in Anhydrous Solvent BocProOH->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->Reaction BocProOSu Boc-Pro-OSu Reaction->BocProOSu Byproduct Urea Byproduct Reaction->Byproduct

Figure 2: Synthesis of Boc-Pro-OSu

The very reactivity that makes the OSu ester effective also renders it susceptible to degradation, primarily through hydrolysis . In the presence of water, the ester bond can be cleaved, regenerating Boc-Pro-OH and NHS.[4][8] This reaction is significantly accelerated at neutral or basic pH, making proper handling and storage critical.[8]

Property Value Reference
Chemical Name tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester[4]
CAS Number 3392-10-7[4]
Molecular Formula C₁₄H₂₀N₂O₆[4]
Molecular Weight 312.32 g/mol [4]
Appearance White solid[11]
Primary Reactivity Nucleophilic acyl substitution with primary amines[4]
Primary Degradation Hydrolysis (moisture sensitive)[4][8]
Recommended Storage -20°C, under dry/anhydrous conditions[11][12]

Experimental Protocol: A Self-Validating System for Amine Conjugation

This protocol outlines a robust methodology for conjugating Boc-Pro-OSu to a biomolecule containing a primary amine. The rationale behind each step is explained to ensure reproducibility and success.

Reagents and Materials
  • Boc-Pro-OSu

  • Amine-containing biomolecule (e.g., peptide, protein, linker)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[13][14]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5[14][15]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification system (e.g., size-exclusion chromatography/gel filtration column)

  • Analytical system (e.g., HPLC, LC-MS)

Step-by-Step Methodology
  • Biomolecule Preparation:

    • Action: Dissolve the amine-containing biomolecule in the Reaction Buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[13][14]

    • Causality: The slightly basic pH is critical. It ensures the primary amine (-NH₃⁺) is deprotonated to its more nucleophilic form (-NH₂), which is required for the reaction.[16] However, pH values above 9.0 will significantly accelerate the hydrolysis of the OSu ester, reducing yield. Buffers containing primary amines (like Tris) must be avoided at this stage as they will compete for reaction with the Boc-Pro-OSu.[15]

  • Boc-Pro-OSu Stock Solution Preparation:

    • Action: Immediately before use, dissolve Boc-Pro-OSu in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL or ~32 mM).[13]

    • Causality: Using an anhydrous solvent is paramount to prevent premature hydrolysis of the OSu ester. Preparing this solution just before use ensures maximum reactivity.

  • Conjugation Reaction:

    • Action: Add a calculated molar excess (typically 5-20 equivalents) of the Boc-Pro-OSu stock solution to the stirring biomolecule solution. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

    • Causality: A molar excess of the NHS ester drives the reaction to completion, maximizing the modification of the target biomolecule.[13][14] The optimal time and temperature may vary depending on the reactivity of the target amine.

  • Reaction Quenching (Optional but Recommended):

    • Action: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[15]

    • Causality: The primary amines in the quenching buffer (Tris or Glycine) will react with any remaining Boc-Pro-OSu, ensuring the reaction is terminated.

  • Purification and Validation:

    • Action: Purify the reaction mixture using an appropriate method, such as gel filtration, to separate the conjugated product from unreacted reagents, the NHS byproduct, and quenched ester.[13][]

    • Action: Analyze the purified product using LC-MS to confirm the mass of the conjugate and HPLC to assess its purity.

    • Causality: Purification is essential for any downstream application. Analytical validation provides a self-validating checkpoint, confirming that the desired chemical transformation has occurred successfully.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing Prep_Biomolecule Dissolve Biomolecule in pH 8.5 Buffer React Combine & Incubate (1-4h @ RT) Prep_Biomolecule->React Prep_Reagent Dissolve Boc-Pro-OSu in Anhydrous DMSO/DMF Prep_Reagent->React Quench Quench with Tris/Glycine React->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analyze Analyze Purity & Mass (HPLC, LC-MS) Purify->Analyze

Figure 3: Experimental Workflow for Conjugation

Role in Drug Development and Advanced Synthesis

The reliability of OSu chemistry makes Boc-Pro-OSu a valuable tool in drug development and research:

  • Peptide Synthesis: It is used extensively in both solid-phase and solution-phase synthesis to incorporate proline, an amino acid known for introducing conformational rigidity into peptide backbones, which can be critical for biological activity.[4][8][11]

  • Bioconjugation: The OSu group is a workhorse for attaching molecules to proteins, particularly antibodies. This is a foundational technique in creating Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery.[6]

  • Prodrug Development: By conjugating a drug to a proline-containing moiety, its stability, solubility, or targeting can be modified, creating a prodrug that becomes active under specific physiological conditions.[18]

  • Material Science: NHS esters are used to immobilize enzymes or peptides onto surfaces for applications in biosensors and diagnostics.[2]

Conclusion

The OSu group in Boc-Pro-OSu is far more than a simple component; it is the functional engine that drives the molecule's utility. By converting the proline carboxyl group into a highly reactive, yet sufficiently stable, activated ester, it provides chemists with a reliable and efficient tool for forging robust amide bonds. Its predictable mechanism, manageable reactivity, and the water-solubility of its byproduct make it an exemplary choice for applications ranging from routine peptide synthesis to the construction of sophisticated therapeutic conjugates. A thorough understanding of the principles governing the OSu group's function—particularly its role as a superior leaving group and its susceptibility to hydrolysis—is essential for any researcher aiming to leverage this powerful reagent to its full potential.

References

  • FAQ. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N-Hydroxysuccinimide: Properties and Handling for Effective Use. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). N-hydroxysuccinimide as a good leaving group. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Exploring N-Hydroxysuccinimide: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). The Versatility of Boc-D-Pro-OSu in Chemical Synthesis. Retrieved from [Link]

  • Hadjar, O., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 2051-2063. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boc-OSu: Your Go-To Reagent for Amine Protection in Synthesis. Retrieved from [Link]

  • Lomize, A. L. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

  • Anfinsen, C. B., et al. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences, 58(5), 1806-1811. Retrieved from [Link]

  • Vasileva, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(4), 4886-4896. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in Boc-Pro-OSu chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Side Products for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Boc-Pro-OSu chemistry. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the use of N-α-tert-butyloxycarbonyl-L-proline N-hydroxysuccinimide ester (Boc-Pro-OSu). As a key reagent in peptide synthesis, understanding and mitigating potential side reactions is paramount for achieving high yields and purity in your target molecules. This resource provides a structured approach to troubleshooting, complete with detailed experimental protocols and the scientific rationale behind them.

Introduction: The Chemistry of Boc-Pro-OSu and Its Challenges

Boc-Pro-OSu is a widely utilized activated amino acid derivative in both solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the proline's secondary amine under neutral and basic conditions, while being readily removable with moderate acids. The N-hydroxysuccinimide (OSu) ester provides a highly reactive site for efficient amide bond formation with primary amines.

Despite its utility, the use of Boc-Pro-OSu is not without its challenges. Two primary side reactions can significantly impact the efficiency of your synthesis and the purity of your final product:

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that is particularly prevalent in proline-containing dipeptides, leading to chain termination and the formation of a cyclic dipeptide impurity.

  • Hydrolysis: The reaction of the OSu ester with water, which competes with the desired aminolysis reaction, leading to the formation of an inactive carboxylic acid and a reduction in coupling efficiency.

This guide will delve into the mechanisms of these side reactions and provide you with the knowledge and tools to minimize their occurrence.

Frequently Asked Questions (FAQs)

Diketopiperazine (DKP) Formation

Q1: What is diketopiperazine (DKP) formation and why is it a significant issue with proline-containing peptides?

A1: Diketopiperazine formation is an intramolecular side reaction that results in a stable, six-membered cyclic dipeptide. This occurs when the N-terminal amine of a dipeptide attached to a solid support attacks the ester linkage of the C-terminal amino acid, cleaving the dipeptide from the resin.[1] This side reaction leads to a significant loss of yield and the generation of truncated peptide impurities lacking the first two amino acids.[1] Proline's unique cyclic structure predisposes it to adopting a cis-amide bond conformation, a key structural requirement for the intramolecular cyclization to occur.[1] Consequently, peptide sequences with proline at the second position from the N-terminus are especially susceptible to DKP formation.[1]

Q2: How does the Boc protection strategy influence DKP formation?

A2: In Boc-based solid-phase peptide synthesis (SPPS), DKP formation can be less of an issue compared to Fmoc-based strategies. The deprotection step in Boc-SPPS utilizes an acid, such as trifluoroacetic acid (TFA), which protonates the newly exposed N-terminal amine.[2] This protonated amine is not nucleophilic and, therefore, cannot initiate the intramolecular attack to form a DKP.[2] However, the subsequent neutralization step, which is necessary to deprotonate the amine for the next coupling reaction, creates a window of opportunity for DKP formation.

Q3: What are the primary factors that promote DKP formation when using Boc-Pro-OSu?

A3: Several factors can exacerbate DKP formation:

  • Peptide Sequence: As mentioned, a proline residue at the second position from the N-terminus is the most significant factor.

  • Neutralization Conditions: The use of a tertiary amine base, such as diisopropylethylamine (DIEA), to neutralize the protonated N-terminus after Boc deprotection is a critical step where DKP formation can occur. Prolonged exposure to basic conditions increases the likelihood of this side reaction.

  • Coupling Conditions: The choice of coupling reagent and reaction conditions can also play a role, although this is less documented for Boc-SPPS compared to Fmoc-SPPS.

Hydrolysis of the OSu Ester

Q1: What is hydrolysis in the context of Boc-Pro-OSu chemistry?

A1: Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (OSu) ester of Boc-Pro-OSu reacts with water. This reaction cleaves the ester bond, resulting in the formation of Boc-Pro-OH (the inactive carboxylic acid) and free N-hydroxysuccinimide (NHS).[3][4] This is a competing reaction to the desired aminolysis (the reaction with the amine of the growing peptide chain) and reduces the amount of active reagent available for peptide bond formation, thereby lowering the coupling efficiency.[3]

Q2: What factors influence the rate of hydrolysis of Boc-Pro-OSu?

A2: The rate of hydrolysis of NHS esters is highly dependent on:

  • pH: The rate of hydrolysis increases significantly with increasing pH (alkalinity) due to the higher concentration of hydroxide ions, which are potent nucleophiles.[3]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Solvent: While Boc-Pro-OSu is often dissolved in anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), the presence of even trace amounts of water can lead to hydrolysis. When used in aqueous or partially aqueous buffer systems, the rate of hydrolysis can be substantial.[3]

Q3: How can I assess if my Boc-Pro-OSu has hydrolyzed?

A3: Hydrolysis of Boc-Pro-OSu can be suspected if you observe poor coupling efficiency. Analytically, you can monitor the reaction mixture by HPLC and look for the appearance of a peak corresponding to Boc-Pro-OH. For a more direct assessment of the reagent's activity, a small-scale test coupling with a model amine can be performed and the product formation monitored.

Troubleshooting Guides

Issue 1: Low Peptide Yield and Presence of a Truncated Peptide (Missing N-terminal Dipeptide)

Symptom: After the synthesis of a peptide containing a Pro-Xaa sequence at the N-terminus, HPLC or LC-MS analysis of the crude product reveals a low yield of the full-length peptide and a significant peak corresponding to the desired peptide minus the N-terminal dipeptide.

Potential Cause: Formation of a cyclo(Pro-Xaa) diketopiperazine, leading to the cleavage of the dipeptide from the resin.

Troubleshooting Workflow:

DKP_Troubleshooting start Low Yield & Truncated Peptide check_sequence Is Proline the 2nd residue? start->check_sequence implement_insitu Implement 'in situ' neutralization protocol check_sequence->implement_insitu Yes monitor_coupling Monitor coupling reaction (e.g., Kaiser test) check_sequence->monitor_coupling No use_dipeptide Couple a pre-formed Boc-Xaa-Pro-OH dipeptide implement_insitu->use_dipeptide If problem persists resolve Problem Resolved implement_insitu->resolve If successful use_ctc_resin Switch to a sterically hindered resin (e.g., 2-CTC resin) use_dipeptide->use_ctc_resin For highly problematic sequences use_ctc_resin->resolve

Caption: Troubleshooting workflow for diketopiperazine formation.

Solutions:

  • Implement In Situ Neutralization: This is the most effective strategy to suppress DKP formation in Boc-SPPS. By combining the neutralization and coupling steps, the lifetime of the free, nucleophilic N-terminal amine is minimized.[5][6][7][8]

  • Use Pre-formed Dipeptides: Synthesize and couple a Boc-Xaa-Pro-OH dipeptide. This approach completely bypasses the formation of the susceptible dipeptidyl-resin intermediate.

  • Utilize a Sterically Hindered Resin: For sequences that are particularly prone to DKP formation, using a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically hinder the intramolecular cyclization.

Issue 2: Poor Coupling Efficiency and Presence of Unreacted Amine

Symptom: A positive Kaiser test (or other amine test) after a coupling step with Boc-Pro-OSu indicates the presence of unreacted free amines on the resin. HPLC analysis of the crude product may show deletion sequences.

Potential Cause: Hydrolysis of the Boc-Pro-OSu reagent, reducing the amount of active ester available for coupling.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting start Poor Coupling Efficiency check_reagent Check Boc-Pro-OSu storage and handling start->check_reagent use_fresh_reagent Use fresh, anhydrous Boc-Pro-OSu check_reagent->use_fresh_reagent Suspect degradation check_solvents Ensure anhydrous solvents and reaction conditions use_fresh_reagent->check_solvents optimize_conditions Optimize reaction conditions (concentration, time) check_solvents->optimize_conditions double_couple Perform a double coupling optimize_conditions->double_couple If still incomplete resolve Problem Resolved optimize_conditions->resolve If successful double_couple->resolve

Sources

How to prevent racemization during Boc-Pro-OSu coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization During Boc-Pro-OSu Coupling

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals encountering issues with stereochemical integrity during the coupling of Boc-L-Proline-N-hydroxysuccinimide ester (Boc-Pro-OSu). We will explore the underlying mechanisms of proline racemization, offer solutions to common problems, and provide a validated protocol to ensure high optical purity in your peptide synthesis.

Part 1: The Mechanism - Why Does Proline Racemize?

While N-urethane-protected amino acids like those with Boc or Fmoc groups are generally resistant to racemization, they are not immune.[1] The most common pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate.[2] However, due to its secondary amine structure incorporated into a five-membered ring, proline cannot form this oxazolone intermediate.

Instead, the racemization of activated proline species such as Boc-Pro-OSu proceeds through a different mechanism: direct enolization . This pathway is heavily influenced by the presence of a base, which abstracts the acidic α-hydrogen from the activated proline.[3][4] The resulting planar enolate intermediate loses its stereochemical information. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-proline enantiomers being incorporated into the peptide chain.

racemization_mechanism Figure 1: Racemization Mechanism of Boc-Pro-OSu via Direct Enolization L_Pro Boc-L-Pro-OSu Enolate Enolate Intermediate L_Pro->Enolate + Base (e.g., DIEA) - H⁺ Enolate->L_Pro + H⁺ (reprotonation) D_Pro Boc-D-Pro-OSu Enolate->D_Pro troubleshooting_workflow Figure 2: Troubleshooting Workflow for Proline Racemization start High D-Pro Diastereomer Detected by HPLC/GC check_base Step 1: Review Base Selection start->check_base base_issue Using TEA or excess base? check_base->base_issue check_additive Step 2: Review Additive/ Solvent System additive_issue Using Carbodiimide/HOBt in DMF? check_additive->additive_issue check_time_temp Step 3: Review Reaction Time & Temperature time_temp_issue Prolonged pre-activation or high temperature? check_time_temp->time_temp_issue base_issue->check_additive No solve_base Action: Switch to DIEA or NMM. Use minimal necessary amount (e.g., 1.0-1.1 eq.). base_issue->solve_base Yes additive_issue->check_time_temp No solve_additive Action: Switch solvent to DCM. Or, replace HOBt with Oxyma. additive_issue->solve_additive Yes solve_time_temp Action: Minimize pre-activation time. Add active ester immediately. Run coupling at 0°C to RT. time_temp_issue->solve_time_temp Yes end Re-run coupling and analyze for purity time_temp_issue->end No solve_base->end solve_additive->end solve_time_temp->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Boc-Pro-OSu Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-terminal peptide labeling is a cornerstone of modern mass spectrometry-based proteomics, enabling researchers to derive quantitative information and enhance peptide identification. While isobaric tags like TMT and iTRAQ dominate the landscape for multiplexed quantification, alternative reagents offer unique advantages for specific applications. This guide provides an in-depth analysis of tert-butyloxycarbonyl-L-proline N-hydroxysuccinimide ester (Boc-Pro-OSu), a reagent that labels primary amines.

We will explore the fundamental chemistry of Boc-Pro-OSu labeling, its distinct fragmentation behavior in the mass spectrometer, and provide a direct, data-driven comparison with mainstream labeling technologies. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for quantitative proteomics and peptide analysis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Strategic Value of N-Terminal Labeling

In bottom-up proteomics, proteins are enzymatically digested into a complex mixture of peptides before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Chemical labeling of these peptides serves several critical functions:

  • Quantitative Analysis: By incorporating stable isotopes or reporter ions, labeling allows for the relative or absolute quantification of proteins between different samples.[][4]

  • Improved Fragmentation: Modifying the N-terminus can alter peptide fragmentation patterns during tandem mass spectrometry (MS/MS), sometimes leading to more complete ion series and higher confidence identifications.[5]

  • Enhanced Separation: Changing the chemical nature of the N-terminus can alter the chromatographic retention of peptides, which can be leveraged for improved separation.

Boc-Pro-OSu is an N-hydroxysuccinimide (NHS) ester-activated reagent that covalently attaches a Boc-protected proline residue to the N-terminal α-amine of peptides and the ε-amine of lysine side chains.[6][7][8] While not an isobaric or isotopic tag, its unique properties—namely, a predictable mass shift and a highly characteristic fragmentation pattern—make it a subject of interest for specialized mass spectrometry workflows. This guide will compare its performance and utility against established alternatives.

The Chemistry of Boc-Pro-OSu Labeling

The core of the labeling process is the reaction between the N-hydroxysuccinimide ester and a primary amine. NHS esters are widely used for their efficiency in forming stable amide bonds under mild conditions.[7][8]

Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine of the peptide attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

Peptide H2N—[Peptide] LabeledPeptide Boc-N(Pro)-C(=O)—NH—[Peptide] Peptide->LabeledPeptide + Boc-Pro-OSu (pH 7.5-8.5) BocProOSu  Boc-N(Pro)-C(=O)—O—N(Succinimidyl) NHS N-Hydroxysuccinimide cluster_fragments MS/MS Fragments Precursor [Boc-Pro-Peptide+H]n+ NeutralLoss [Pro-Peptide+H]n+ (Neutral Loss of Boc) Precursor->NeutralLoss CID / HCD Immonium Proline Immonium Ion (m/z 70.065) Precursor->Immonium CID / HCD BIons b-ions Precursor->BIons Backbone Fragmentation YIons y-ions Precursor->YIons Backbone Fragmentation

Caption: Key fragmentation pathways of Boc-Pro-OSu labeled peptides.

Comparative Analysis with Alternative Labeling Strategies

The choice of a labeling strategy is dictated by the experimental goal. Boc-Pro-OSu occupies a unique niche compared to more common quantitative methods.

FeatureBoc-Pro-OSuIsobaric Tags (TMT, iTRAQ)Isotopic Labeling (Dimethyl)Unlabeled (Label-Free)
Quantification Level MS1 (Precursor Intensity)MS2/MS3 (Reporter Ions) [1][4]MS1 (Precursor Intensity)MS1 (Precursor Intensity)
Multiplexing 1-plex (or 2-plex with isotopic version)High (up to 18-plex with TMTpro)Low (2-3 plex)N/A
Instrumentation Any MS/MS instrumentMS2 requires CID/HCD; MS3 requires advanced instrument (e.g., Orbitrap Fusion)Any high-resolution MSAny high-resolution MS
Effect on ID Can aid ID via characteristic neutral loss and immonium ionCan suppress low-mass b/y ions, potentially hindering de novo sequencingMinimal effect on fragmentationBaseline
Sample Prep Simple, single-step reactionMulti-step, requires careful handling to avoid cross-contaminationSimple, on-column or in-solution reactionSimplest
Cost Low to ModerateHighLowLowest
Data Analysis Requires setting a variable modification and searching for neutral lossSpecialized software/workflows required for reporter ion extractionStandard quantification softwareStandard quantification software
Primary Use Case Targeted analysis, confirming presence of N-terminus, specialized workflowsHigh-throughput, multiplexed relative quantificationSimple, low-plex relative quantificationDiscovery proteomics, large cohorts

Expert Insight & Trustworthiness: Boc-Pro-OSu is not a direct competitor to TMT for high-plex quantitative discovery studies. Instead, its strength lies in applications where MS1-level quantification is sufficient and the characteristic fragmentation can be used as an analytical filter. For example, in a targeted assay, one could use a parallel reaction monitoring (PRM) method that triggers MS/MS only on precursors exhibiting the specific neutral loss of the Boc group, significantly reducing background and improving the signal-to-noise ratio for the target peptide.

Experimental Protocols

The following protocols are designed to be self-validating and are based on established principles of peptide chemistry.

Protocol 1: In-Solution Labeling of Peptides with Boc-Pro-OSu

This protocol assumes starting with 50 µg of lyophilized, digested peptides.

  • Reconstitution: Reconstitute the peptide pellet in 50 µL of 100 mM HEPES buffer, pH 8.0. Vortex briefly to ensure complete dissolution.

  • Reagent Preparation: Prepare a 100 mM stock solution of Boc-Pro-OSu in anhydrous acetonitrile (ACN). Causality: Using an anhydrous organic solvent prevents premature hydrolysis of the NHS ester, ensuring maximum reactivity.

  • Labeling Reaction: Add 2 µL of the Boc-Pro-OSu stock solution to the peptide solution (this represents an approximate 20-fold molar excess for a typical complex digest). Vortex gently.

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • Quenching: Add 5 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture and incubate for 15 minutes. Causality: The primary amine in Tris will react with and consume any remaining Boc-Pro-OSu, preventing unwanted modification of the sample during storage or subsequent steps.

  • Acidification & Cleanup: Acidify the sample by adding 5 µL of 10% trifluoroacetic acid (TFA). The final pH should be ~2-3. Desalt the labeled peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

  • Validation (Optional but Recommended): Analyze 1% of the eluate via MALDI-TOF or a rapid LC-MS run to confirm the mass shift on a few high-abundance peptides, thereby validating the labeling efficiency before committing the full sample to a long LC-MS/MS run.

Protocol 2: LC-MS/MS Data Acquisition Parameters

These are general guidelines for a Q-Exactive series instrument. Parameters should be optimized for the specific instrument and experiment.

  • MS1 Scan:

    • Resolution: 60,000

    • AGC Target: 3e6

    • Max IT: 100 ms

    • Scan Range: 350-1600 m/z

  • MS2 Scan (Data-Dependent Acquisition):

    • Resolution: 15,000

    • AGC Target: 1e5

    • Max IT: 50 ms

    • Loop Count: Top 15

    • Isolation Window: 1.6 m/z

    • Collision Energy (HCD): NCE 28

    • Dynamic Exclusion: 30 s

Data Analysis Configuration

When using a database search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot), the following parameters must be configured:

  • Variable Modifications:

    • Boc-Pro on peptide N-termini (+198.100 Da)

    • Boc-Pro on Lysine (+198.100 Da)

    • Oxidation on Methionine (+15.995 Da)

  • Enzyme: Trypsin/P

  • Precursor Mass Tolerance: 10 ppm

  • Fragment Mass Tolerance: 0.02 Da

Conclusion and Recommendations

Boc-Pro-OSu is a valuable, albeit specialized, tool for the mass spectrometry analysis of peptides. It is not a replacement for high-plex isobaric tags but offers distinct advantages in specific contexts.

Choose Boc-Pro-OSu when:

  • Your primary goal is not high-throughput quantification, but rather targeted analysis or confirmation of peptide identity.

  • You want to leverage its characteristic neutral loss and immonium ion as analytical filters to increase signal-to-noise in a complex matrix.

  • Cost is a significant concern, and MS1-level quantification is sufficient for your biological question.

  • You are performing structural studies where the proline moiety introduces a specific conformational constraint.

Opt for alternative methods when:

  • You require high-plex (4+) comparison between many samples simultaneously (use TMT or iTRAQ).

  • Your primary goal is high-precision, discovery-level quantification across multiple conditions (use TMT, SILAC, or advanced label-free approaches).

  • Sample amount is extremely limited, and you need the highest sensitivity for identification (consider a label-free approach).

By understanding the unique chemical and mass spectrometric properties of Boc-Pro-OSu, researchers can make informed decisions, designing robust experiments that yield clear, interpretable, and high-quality data.

References

  • Current time information in Bocas del Toro, PA. (Note: This is an irrelevant search result and will not be cited in the text).
  • Peptide Synthesis - FAQ | AAPPTEC. AAPPTEC. Available at: [Link].

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link].

  • The synthesis of protected peptide fragments of a staphylococcal nuclease. PNAS. Available at: [Link].

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link].

  • Quantitative proteomics using 16O/18O labeling and linear ion trap mass spectrometry. Nature Methods. Available at: [Link].

  • Mass spectrometry of peptides and proteins. Ohio State University Department of Chemistry. Available at: [Link].

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. Available at: [Link].

  • Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. PMC - NIH. Available at: [Link].

  • Combinatorial Labeling Method for Improving Peptide Fragmentation in Mass Spectrometry. ResearchGate. Available at: [Link].

  • Mass Spectrometry and Proteomics - CCIC | Ohio State. Ohio State University. Available at: [Link].

  • Services - OSU Mass Spectrometry Center - Oregon State University. Oregon State University. Available at: [Link].

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Ohio State University Department of Chemistry. Available at: [Link].

  • Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids. PubMed. Available at: [Link].

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH. Available at: [Link].

  • Mascot help: Peptide fragmentation - Matrix Science. Matrix Science. Available at: [Link].

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A Comparative Guide to HPLC Methods for Assessing the Purity of Boc-Pro-OSu

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of activated amino acid derivatives like Boc-Pro-OSu (N-tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester) is a non-negotiable prerequisite for success. The integrity of the final peptide product—its sequence, biological activity, and safety—is directly contingent on the quality of its constituent building blocks. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of Boc-Pro-OSu, offering both field-proven insights and detailed experimental protocols.

The Critical Role of Purity in Peptide Synthesis

Boc-Pro-OSu is an activated ester designed for the efficient formation of amide bonds.[1] The N-hydroxysuccinimide (OSu) group is an excellent leaving group, facilitating nucleophilic attack by the free amine of a growing peptide chain.[1] However, the very reactivity that makes it effective also renders it susceptible to degradation, primarily through hydrolysis.[2][3]

The presence of impurities can lead to several undesirable outcomes:

  • Truncated or Deleted Sequences: If a significant portion of the Boc-Pro-OSu has hydrolyzed back to Boc-Proline, the coupling reaction will be inefficient, leading to incomplete peptide chains.[4]

  • Inaccurate Stoichiometry: Relying on the weight of an impure reagent leads to incorrect molar ratios in coupling reactions, reducing yield and complicating purification.

  • Difficult Purification: Process-related impurities from the synthesis of Boc-Pro-OSu can carry through the peptide synthesis, creating a complex mixture that is challenging to purify.[4]

Therefore, a robust analytical method to verify purity before use is not just a quality control measure; it is a critical step in ensuring the validity of the entire synthesis project.

Identifying the Analytes: What to Look For

A successful HPLC method must be able to separate the active Boc-Pro-OSu from its most probable impurities. Based on its synthesis and stability, these include:

  • Boc-L-Proline: The primary degradation product, formed by the hydrolysis of the OSu ester.[2][5] This is the most critical separation to achieve.

  • N-hydroxysuccinimide (NHS): A byproduct of both the desired coupling reaction and hydrolysis.

  • Unreacted Starting Materials: Depending on the synthesis route, this could include coupling reagents like dicyclohexylcarbodiimide (DCC) and its byproduct, dicyclohexylurea (DCU).[6]

  • Racemized Product (Boc-D-Pro-OSu): While proline's cyclic structure minimizes racemization, it can still occur under harsh conditions.[1]

Method Comparison: Reversed-Phase HPLC as the Gold Standard

For molecules like Boc-Pro-OSu, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard analytical technique.[4][7] Its ability to separate compounds based on hydrophobicity makes it ideal for resolving the active ester from its more polar hydrolysis product.

Method Principle Advantages for Boc-Pro-OSu Analysis Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8]Excellent Resolution: Easily separates the relatively non-polar Boc-Pro-OSu from the more polar Boc-Proline. High Sensitivity & Quantitation: UV detection provides accurate and reproducible quantification.[9] Robust & Widely Available: Standard methodology in virtually all analytical labs.[7]May not resolve enantiomers (D/L forms) without a specialized chiral column.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Accurate Racemization Assessment: Directly quantifies the D-isomer content, which is critical for therapeutic peptides.[9]Requires specialized, expensive columns and dedicated method development. Often used as a secondary, specific test rather than for general purity.[9]
Normal-Phase HPLC (NP-HPLC) Separation based on polarity using a polar stationary phase (e.g., silica) and a non-polar mobile phase.Can offer alternative selectivity for certain impurities.Highly sensitive to water content in the mobile phase, which can lead to inconsistent retention times. The high organic content of mobile phases can also be problematic for sample solubility.

Given its robustness, resolving power, and accessibility, RP-HPLC is the recommended primary method for routine purity assessment.

Experimental Protocols & Method Causality

Here, we detail a robust, self-validating RP-HPLC protocol designed for the purity analysis of Boc-Pro-OSu.

Workflow for HPLC Purity Assessment

HPLC Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (1 mg/mL in ACN) prep_mobile 2. Prepare Mobile Phases (A: H2O+TFA, B: ACN+TFA) equilibrate 3. Equilibrate System (C18 Column, 10-15 min) inject 4. Inject Sample (5-10 µL) equilibrate->inject run_gradient 5. Run Gradient Program inject->run_gradient detect 6. Detect at 214/220 nm run_gradient->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Purity (% Area) integrate->calculate report 9. Generate Report calculate->report

Caption: Standard workflow for RP-HPLC purity analysis.

Protocol 1: Standard RP-HPLC Purity Assay

This method is designed to provide excellent separation between Boc-Pro-OSu and its primary impurity, Boc-Proline.

  • Instrumentation: HPLC system with a gradient pump and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: A C18 stationary phase provides strong hydrophobic retention for the Boc-protected proline moiety, which is essential for achieving separation from related, more polar impurities.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of any acidic compounds (like the hydrolyzed Boc-Proline) and ensuring consistent protonation of analytes.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection: UV absorbance at 214 nm or 220 nm.

    • Causality: These wavelengths are optimal for detecting the amide bonds present in the molecule, providing a sensitive signal for both the parent compound and related impurities.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-Pro-OSu sample in anhydrous Acetonitrile to a concentration of 1 mg/mL.

    • Causality: Using an anhydrous organic solvent like ACN for sample dissolution is critical to prevent hydrolysis of the OSu ester before analysis.[3] Dissolving in the mobile phase is not recommended due to the aqueous component.

Gradient Program:

Time (min)% Mobile Phase A (Water + TFA)% Mobile Phase B (ACN + TFA)
0.0955
20.0595
25.0595
25.1955
30.0955

Causality: A scouting gradient from low to high organic content ensures that all potential impurities, from the very polar (e.g., NHS) to the less polar (e.g., DCU), are eluted from the column.[11] The 20-minute gradient is shallow enough to provide good resolution between closely eluting peaks.

System Self-Validation (System Suitability)

Before analyzing samples, the system's performance must be verified. A partially hydrolyzed sample (or a spiked sample containing both Boc-Pro-OSu and Boc-Proline) should be injected.

  • Resolution (Rs): The resolution between the Boc-Pro-OSu and Boc-Proline peaks should be ≥ 2.0 . This ensures baseline separation and accurate integration.

  • Tailing Factor (Tf): The tailing factor for the main Boc-Pro-OSu peak should be ≤ 1.5 . This indicates good peak shape and an efficient column.

  • Reproducibility: Five replicate injections of the same standard should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Data Interpretation

Purity is typically calculated using the area percent method, under the assumption that all components have a similar UV response at the chosen wavelength.

Purity (%) = (Area of Boc-Pro-OSu Peak / Total Area of All Peaks) x 100

Addressing the Stability Challenge

The primary challenge in analyzing Boc-Pro-OSu is its instability in aqueous environments.[2][3] The OSu ester is susceptible to hydrolysis, which can occur during the analysis, leading to an underestimation of purity.

Relationship Between pH and Hydrolysis

Hydrolysis cluster_pH Mobile Phase pH cluster_rate Hydrolysis Rate low_pH Low pH (Acidic) e.g., 0.1% TFA slow_rate Slow low_pH->slow_rate Minimizes on-column hydrolysis neutral_pH Neutral pH moderate_rate Moderate neutral_pH->moderate_rate Increases rate high_pH High pH (Alkaline) fast_rate Fast high_pH->fast_rate Dramatically increases rate

Caption: Effect of mobile phase pH on OSu ester stability.

The rate of hydrolysis increases dramatically with higher pH.[3] This is why using an acidic mobile phase (like 0.1% TFA, pH ≈ 2) is crucial. It suppresses the hydrolysis of the ester during its transit through the HPLC system, ensuring that the measured purity reflects the actual purity of the solid material.

Conclusion and Recommendations

For reliable and accurate purity assessment of Boc-Pro-OSu, a well-developed Reversed-Phase HPLC method is indispensable . The recommended C18 column with a water/acetonitrile gradient containing 0.1% TFA provides the necessary resolution, robustness, and control over on-column hydrolysis. While alternative methods like chiral HPLC have a role in assessing stereochemical purity, the RP-HPLC protocol described herein serves as the foundational tool for any laboratory working with these critical peptide synthesis reagents. Adherence to system suitability criteria ensures that the data generated is trustworthy, providing researchers with the confidence needed to proceed with their syntheses.

References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.
  • HPLC Analysis and Purific
  • Boc-Pro-OSu >=98.0% (N). Sigma-Aldrich.
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Google Books.
  • N-Hydroxysuccinimide active ester. TCI Chemicals.
  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer.
  • Evaluating the Purity of Commercially Available Boc-Lys(Boc)
  • Boc-Pro-OSu | 3392-10-7. Benchchem.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Amino Acid Analysis by HPLC. BOC Sciences.
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed.
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chrom
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research.
  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Understanding Boc-Ala-OSu: Properties, Synthesis, and Sourcing Str
  • A Comparative Guide to the Purity Assessment of Synthetic Boc-His(Z)-OH. Benchchem.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI.
  • Carbohydrate Purity & Impurity Analysis. BOC Sciences.
  • Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. PubMed Central.
  • Fmoc-OSu Synthesis - New Process. Omizzur.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

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A Comparative Guide to Proline Insertion Reagents: Strategies and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Proline's unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue for protein structure, function, and stability.[1][2][3][4] The ability to introduce proline and its analogs into peptides and proteins is therefore a powerful tool for researchers in drug development, protein engineering, and materials science. This guide provides an in-depth comparison of the different reagents and methodologies available for proline insertion, with a focus on their performance, substrate scope, and practical considerations.

Introduction: The Significance of Proline Insertion

The secondary amine within proline's pyrrolidine ring restricts the phi (φ) torsion angle and influences the cis-trans isomerization of the preceding peptide bond.[1][2][4] These properties are fundamental to the formation of specific secondary structures like β-turns and polyproline helices, and are often involved in protein-protein interactions.[2][3] The introduction of proline analogs with modified ring structures or substitutions can be used to fine-tune these conformational properties, thereby modulating protein stability, folding, and biological activity.[5][6][7]

This guide will explore three primary strategies for proline insertion:

  • Residue-Specific Global Incorporation: The replacement of all proline residues in a protein with a proline analog.

  • Site-Specific Incorporation: The precise insertion of a proline analog at a single, defined position within a protein sequence.

  • Chemical Peptide Synthesis and "Proline Editing": The use of proline analogs as building blocks in solid-phase peptide synthesis, including post-synthetic modification strategies.

Methodologies for Proline Insertion: A Comparative Analysis

The choice of proline insertion methodology depends on the specific research question, the desired level of control, and the nature of the target protein or peptide.

Residue-Specific Global Incorporation

This method is particularly useful for studying the global effects of a proline analog on protein stability and function. It relies on the use of proline auxotrophic bacterial strains, typically E. coli, which are unable to synthesize their own proline.[1] By depleting proline from the growth medium and supplementing it with a desired proline analog, all proline positions in a recombinantly expressed protein can be substituted.

Performance and Considerations:

Metric Performance Supporting Data/Source
Incorporation Efficiency High, can reach up to 89% for some analogs.84% incorporation of 4R-hydroxyproline using the SPI method and 89% with a medium shift protocol.[1]
Stereoselectivity Dependent on the stereochemistry of the supplied analog.The translational machinery generally maintains the stereochemistry of the input analog.
Substrate Scope Limited to analogs that can be recognized by the endogenous prolyl-tRNA synthetase (ProRS).A variety of proline analogs have been successfully incorporated.[1]
Ease of Use Relatively straightforward, involving minimal genetic manipulation.Requires a proline auxotrophic strain and careful control of media composition.[1]

Experimental Workflow: Residue-Specific Incorporation

ResidueSpecificWorkflow cluster_growth Cell Growth cluster_expression Protein Expression start Inoculate proline auxotrophic E. coli growth Grow in proline-containing medium start->growth harvest Harvest cells by centrifugation growth->harvest resuspend Resuspend in proline-free medium harvest->resuspend Medium Shift induce Induce protein expression resuspend->induce add_analog Add proline analog induce->add_analog express Express protein with analog add_analog->express purify purify express->purify Purify target protein

Caption: Workflow for residue-specific incorporation of proline analogs.

Site-Specific Incorporation using Orthogonal Systems

For precise control over the location of proline analog insertion, orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pairs are employed.[8][9] These pairs are engineered to be mutually independent of the host cell's own translational machinery.[8] An orthogonal ProRS is evolved to specifically recognize a proline analog and charge it onto its cognate orthogonal tRNA, which in turn recognizes a unique codon (e.g., an amber stop codon, TAG) engineered into the gene of interest.[8][10]

Performance and Considerations:

Metric Performance Supporting Data/Source
Incorporation Efficiency Variable, dependent on the efficiency of the orthogonal pair and the expression context.Can be a limiting factor, with yields of the target protein often being lower than with wild-type expression.[10]
Stereoselectivity High, dictated by the specificity of the engineered ProRS.The evolved ProRS is selected for its ability to discriminate between different analogs and stereoisomers.
Substrate Scope Potentially very broad, as the ProRS can be evolved to recognize a wide range of proline analogs.Pyrrolysyl-tRNA synthetase (PylRS) has been shown to be a particularly versatile scaffold for evolving new specificities.[10][11]
Ease of Use More complex, requiring genetic engineering of the target plasmid and co-expression of the orthogonal pair.Requires careful selection and validation of the orthogonal pair for the specific application.[12]

Experimental Workflow: Site-Specific Incorporation

SiteSpecificWorkflow cluster_genetic Genetic Engineering cluster_expression Protein Expression mutate Introduce unique codon (e.g., TAG) into gene of interest transform Co-transform cells with target plasmid and orthogonal pair plasmid mutate->transform grow Grow cells in presence of proline analog transform->grow induce Induce expression of target protein and orthogonal pair grow->induce express express induce->express Ribosome incorporates analog at unique codon purify purify express->purify Purify target protein

Caption: Workflow for site-specific incorporation of proline analogs.

Chemical Peptide Synthesis and "Proline Editing"

Solid-phase peptide synthesis (SPPS) offers the most direct way to incorporate a wide variety of proline analogs into peptides. For longer peptides or small proteins, native chemical ligation (NCL) can be employed, and methods for NCL at proline residues are being developed.[13] A particularly innovative approach is "proline editing," which allows for the diversification of a single peptide precursor containing a hydroxyproline residue.[2][14]

"Proline Editing"

In this strategy, a peptide is synthesized with a protected hydroxyproline at the desired position. After completion of the peptide synthesis on the solid support, the hydroxyl group is deprotected and can be chemically modified through a variety of reactions to generate a diverse library of proline analogs within the peptide context.[2][14]

Performance and Considerations:

Metric Performance Supporting Data/Source
Incorporation Efficiency Quantitative, as it is a direct chemical synthesis method.The efficiency is dependent on the coupling and modification reaction yields.
Stereoselectivity High, with stereospecific reactions allowing for the generation of both 4R and 4S isomers.Mitsunobu, oxidation, reduction, and substitution reactions have been used with high stereocontrol.[2][14]
Substrate Scope Extremely broad, with over 122 different 4-substituted prolines synthesized from a single precursor.Allows for the introduction of a vast array of functionalities, including reactive handles for bioorthogonal chemistry.[2][14]
Ease of Use Practical for peptide synthesis, as it avoids the need for solution-phase synthesis of individual proline analogs.Requires expertise in solid-phase peptide synthesis and chemical modification reactions.[2][14]

Experimental Workflow: "Proline Editing"

ProlineEditingWorkflow cluster_synthesis Peptide Synthesis cluster_editing On-Resin Modification start Incorporate protected hydroxyproline during SPPS complete Complete peptide synthesis start->complete deprotect Selectively deprotect hydroxyl group complete->deprotect modify Chemically modify hydroxyl to desired analog deprotect->modify cleave cleave modify->cleave Cleave and deprotect peptide purify purify cleave->purify Purify final peptide

Caption: Workflow for "Proline Editing" on solid support.

A Survey of Proline Analog Reagents

The choice of proline analog is dictated by the desired structural or functional modification. Below is a summary of commonly used proline analogs and their applications.

Proline Analog Key Feature Application Relevant Sources
Hydroxyprolines (e.g., 4R-OH, 4S-OH) Introduction of hydrogen bonding capabilities.Modulating protein stability and biophysical properties.[1][7][15]
Fluoroprolines (e.g., 4R-F, 4S-F) Stereoelectronic effects that influence ring pucker and amide bond conformation.Probing and controlling protein conformation.[2][14][15]
Azetidine-2-carboxylic acid (Aze) Contracted four-membered ring.Reducing hydrophobic packing and altering backbone conformation.[1][4][7]
Piperidine-2-carboxylic acid (Pip) Expanded six-membered ring.Increasing hydrophobic packing and altering backbone conformation.[1][7]
Thiazolidine-4-carboxylic acid (Thz) Sulfur-containing heterocyclic ring.Used in collagen model compounds and bioactive molecules.[1][4]
Analogs with reactive handles (e.g., azide, alkyne) Enable bioorthogonal conjugation reactions.Site-specific labeling of proteins with probes, drugs, or other molecules.[2][14]

Conclusion and Future Outlook

The field of proline insertion has matured significantly, offering a diverse toolkit for researchers to probe and manipulate the structure and function of peptides and proteins. Residue-specific incorporation provides a valuable method for studying the global effects of proline analogs, while site-specific incorporation using orthogonal systems offers unparalleled precision. For synthetic peptides, "proline editing" has emerged as a powerful and practical strategy for generating diverse libraries of proline-modified peptides.

Future developments will likely focus on the discovery and engineering of more efficient and versatile orthogonal ProRS/tRNA pairs, expanding the substrate scope to include a wider array of complex proline analogs. Additionally, the continued development of novel chemical ligation strategies at proline will enable the synthesis of larger and more complex proteins with site-specifically incorporated proline analogs. These advancements will undoubtedly continue to fuel new discoveries in chemical biology, drug discovery, and materials science.

References

  • D.P. O’Donoghue, et al. (2012). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. PNAS. [Link]

  • M.D. Shoulders, et al. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology. [Link]

  • V. Kubyshkin & M. Rubini (2024). Proline Analogues. Chemical Reviews. [Link]

  • V. Kubyshkin & M. Rubini (2024). Proline Analogues. ACS Publications. [Link]

  • S. Pöpsel, et al. (2018). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. MDPI. [Link]

  • N.J. Zondlo, et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • M.S. Lee, et al. (2021). A strategy for proline and glycine mutations to proteins with alchemical free energy calculations. Journal of Computational Chemistry. [Link]

  • Biosyntan GmbH. Proline Analogs. Biosyntan GmbH. [Link]

  • N.J. Zondlo, et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • P. White, et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • A.J. Tague, et al. (2021). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology. [Link]

  • B.A. Ludwig, et al. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ACS Chemical Biology. [Link]

  • M.S. Betts & R. B. Russell (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLoS Computational Biology. [Link]

  • M.S. Lee, et al. (2021). A Strategy for Proline and Glycine Mutations to Proteins with Alchemical Free Energy Calculations. PMC. [Link]

  • M.H. Hecht, et al. (1990). Generation and analysis of proline mutants in protein G. Protein Science. [Link]

  • M.H. Hecht, et al. (1990). Generation and analysis of proline mutants in protein G. Oxford Academic. [Link]

  • A.L. Scheck, et al. (2018). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. [Link]

  • M. Elsässer & D. Summerer (2018). Orthogonal Protein Translation Using Pyrrolysyl-tRNA Synthetases for Single- and Multiple-Noncanonical Amino Acid Mutagenesis. Advances in Biochemical Engineering/Biotechnology. [Link]

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Navigating Proline Incorporation: A Senior Application Scientist's Guide to Alternatives for Boc-Pro-OSu

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of peptide synthesis and bioconjugation, the incorporation of proline presents a unique set of challenges. Its secondary amine structure imposes significant steric hindrance and alters the kinetics of peptide bond formation. For decades, N-tert-butyloxycarbonyl-L-proline N-hydroxysuccinimide ester (Boc-Pro-OSu) has been a reliable, pre-activated building block for this purpose. However, the evolving demands for efficiency, purity, and the synthesis of increasingly complex molecules necessitate a nuanced understanding of the available alternatives.

This guide provides a comprehensive comparison of the primary alternatives to Boc-Pro-OSu, moving beyond a simple catalog of reagents. We will delve into the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. This analysis is grounded in the principles of orthogonal protection strategies and the diverse mechanisms of modern coupling reagents, empowering researchers to select the optimal tool for their specific application.

The Landscape of Proline Incorporation: Key Decision Factors

The choice of how to introduce a proline residue is not merely about forming a peptide bond; it is a strategic decision that impacts the entire synthetic workflow. The ideal choice depends on several factors, including the synthesis methodology (solid-phase vs. solution-phase), the nature of the peptide sequence, and the desired post-synthetic modifications.

cluster_0 Core Decision Matrix cluster_1 Protecting Group Strategy cluster_2 Activation Strategy cluster_3 Application Context Decision Choice of Proline Reagent ProtectingGroup Nα-Protecting Group (Boc, Fmoc, Cbz) Decision->ProtectingGroup influences Activation Carboxyl Activation Method (Pre-activated vs. In Situ) Decision->Activation influences Application Application (SPPS, Solution-Phase, Bioconjugation) Decision->Application influences Orthogonality Orthogonality & Deprotection Conditions ProtectingGroup->Orthogonality determines CouplingReagent Coupling Reagent Choice (HATU, HBTU, DCC, etc.) Activation->CouplingReagent influences SideReactions Side Reaction Profile (Racemization, DKP Formation) Application->SideReactions impacts cluster_0 In Situ Activation Workflow start Protected Proline (e.g., Boc-Pro-OH) reagent Coupling Reagent + Base start->reagent active_ester Highly Reactive Active Ester Intermediate reagent->active_ester Activation amine N-terminal Amine (Peptide-Resin) active_ester->amine Coupling peptide_bond Peptide Bond Formation amine->peptide_bond byproducts Byproducts (e.g., Tetramethylurea) peptide_bond->byproducts

Caption: General workflow for in situ activation of protected proline.

Aminium/Uronium Reagents: The Gold Standard for Efficiency

Reagents like HATU and HBTU are the most effective and widely used for challenging couplings. [1]They react with the carboxylate to form highly reactive O-acylisourea intermediates, which then convert to active esters.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered the most efficient coupling reagent, especially for sterically hindered amino acids like proline. [2][3]The 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester intermediate compared to the OBt-ester from HBTU, leading to faster and more complete reactions with a lower risk of racemization. [2][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and more economical alternative to HATU. [3]While slightly less reactive, it is sufficient for most standard couplings. A potential side reaction with both HATU and HBTU is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess, which terminates the peptide chain. [5][6] Comparative Performance of HATU vs. HBTU for Hindered Couplings

ParameterHATUHBTURationale for Difference
Active Ester Formed OAt-esterOBt-esterThe nitrogen at the 7-position in HOAt makes the OAt-ester more reactive. [2]
Coupling Efficiency High to Very High (>95%)Good to High (>85%)Higher reactivity of the OAt-ester leads to more complete reactions. [7]
Reaction Speed FasterSlowerEnhanced reactivity of the active ester accelerates the coupling step. [2]
Racemization Risk LowerHigherThe more reactive OAt-ester is consumed faster, reducing the time available for oxazolone formation. [2]

Note: Data is illustrative based on performance in sterically hindered couplings as reported in the literature. [7]

Carbodiimides: The Classic Approach

DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) are classic coupling reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate. However, this intermediate is highly prone to racemization and side reactions. Therefore, they are almost always used with additives that trap the intermediate to form a more stable, less racemization-prone active ester. [1]

  • Additives: HOBt (1-Hydroxybenzotriazole) has been the standard for decades. More recently, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has been shown to be superior, offering faster reaction rates and significantly lower racemization levels due to the higher acidity of its corresponding active ester. [4]

Part 3: Alternatives for Specific Bioconjugation Applications

While OSu esters are widely used for bioconjugation, their application is generally limited to linking a proline-containing peptide to a biomolecule. For directly attaching a single, modified proline residue, more specialized techniques are emerging.

Proline Ligation

Inspired by native chemical ligation (NCL), proline ligation strategies have been developed to overcome the challenge of coupling at a proline residue. One approach involves using an N-terminal thio-proline or seleno-proline surrogate on one peptide fragment, which reacts with a C-terminal thioester on another fragment. Following ligation, a metal-free desulfurization or deselenization step yields the native proline peptide bond. [8][9]This advanced technique is particularly powerful for the total chemical synthesis of proteins.

Click Chemistry

For creating proline derivatives with novel functionalities, "click chemistry" offers a robust and orthogonal approach. [10]A proline backbone can be synthesized with an alkyne or azide handle. This allows for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a wide variety of molecules, such as fluorophores, PEG chains, or other bioactive moieties, without affecting the rest of the molecule.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Pro-OH in SPPS using HATU

This protocol describes a typical manual coupling cycle for incorporating Fmoc-Pro-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Pro-OH (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Pro-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. For particularly difficult couplings, the time may be extended or a second coupling may be performed.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. Note: The Kaiser test is not reliable for proline itself, but for the amine it is coupling to.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step. [4]

Protocol 2: Solution-Phase Coupling of Cbz-Pro-OH using DCC/HOBt

This protocol describes the synthesis of a protected dipeptide, Cbz-Pro-Gly-OMe, in solution.

Materials:

  • Cbz-Pro-OH (1.0 eq)

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride, 1.0 eq)

  • DCC (1.1 eq)

  • HOBt (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Amine Neutralization: Dissolve H-Gly-OMe·HCl in anhydrous DCM. Cool to 0°C in an ice bath. Add TEA or DIPEA dropwise and stir for 20 minutes.

  • Carboxyl Activation: In a separate flask, dissolve Cbz-Pro-OH and HOBt in anhydrous DCM. Cool to 0°C.

  • Coupling: To the Cbz-Pro-OH solution, add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.

  • Reaction: Add the neutralized glycine methyl ester solution from step 1 to the activated Cbz-Pro-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with DCM. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected dipeptide. The product can be further purified by column chromatography or recrystallization.

Key Reaction Mechanisms Visualized

Boc Group Deprotection (Acidolysis)

Caption: Acid-catalyzed deprotection of the Boc group. [11][12]

Fmoc Group Deprotection (Base-catalyzed β-Elimination)

cluster_1 Fmoc Deprotection Mechanism Fmoc-NH-R Fmoc-NH-R Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc-NH-R->Fluorenyl_Anion + Piperidine (Base) Carbamic_Acid_Fmoc Carbamic Acid Fluorenyl_Anion->Carbamic_Acid_Fmoc β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Fluorenyl_Anion->DBF_Adduct trapped by Piperidine Free_Amine_Fmoc H₂N-R Carbamic_Acid_Fmoc->Free_Amine_Fmoc - CO₂

Caption: Base-catalyzed deprotection of the Fmoc group. [13][14]

HATU Activation and Coupling

cluster_2 HATU Activation & Coupling R-COOH R-COOH Carboxylate R-COO⁻ R-COOH->Carboxylate + Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide R-CONH-R' OAt_Ester->Amide + R'-NH₂ TMU Tetramethylurea OAt_Ester->TMU Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated peptide coupling. [4][15]

Conclusion: A Strategic Approach to Proline Incorporation

The selection of a proline-containing reagent is a critical decision that extends beyond the single coupling step. While Boc-Pro-OSu remains a viable and convenient option, particularly within established Boc-SPPS workflows, a modern understanding of peptide chemistry reveals a broader and more powerful toolkit.

For the majority of SPPS applications, the combination of Fmoc-Pro-OH with an efficient in situ coupling reagent like HATU offers superior performance, especially for sterically demanding sequences, albeit with a higher risk of DKP formation that must be managed. For solution-phase synthesis and fragment condensation, Cbz-Pro-OH activated with DCC/Oxyma provides a robust and orthogonal strategy. Finally, for advanced bioconjugation and protein engineering, emerging techniques like proline ligation and click chemistry open new frontiers for creating complex, functional molecules.

As senior application scientists, we recognize that no single reagent is universally optimal. A thorough understanding of the mechanisms, advantages, and limitations of each alternative, as presented in this guide, is essential for designing robust, efficient, and successful synthetic strategies.

References

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. [Link]

  • Danishefsky, S. J., et al. (n.d.). Advances in Proline Ligation. PMC. [Link]

  • Danishefsky, S. J., et al. (2011). An Advance in Proline Ligation. American Chemical Society. [Link]

  • Danishefsky, S. J., et al. (2011). An Advance in Proline Ligation. PMC. [Link]

  • Ashenhurst, J. (2024). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. [Link]

  • Raines, R. T., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • DKP formation mechanism. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • HATU. Wikipedia. [Link]

  • Carpino, L. A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Li, J. J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Click Chemistry: A Straightforward Route to Decorated Prolines. ResearchGate. [Link]

  • Li, J. J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]

  • The Role of Fmoc-Pro-OH in Advanced Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. DeepDyve. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

  • Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. PMC. [Link]

Sources

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